molecular formula C67H107N23O22S4 B10848817 Gccsnpvchlehsnlc*

Gccsnpvchlehsnlc*

Cat. No.: B10848817
M. Wt: 1715.0 g/mol
InChI Key: MLPOWHAMUPIMTC-XCQLYXDWSA-N
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Description

α-Conotoxin MII (GCCSNPVCHLEHSNLC) is a 16-amino acid peptide derived from the venom of the marine cone snail *Conus magus. Its sequence features three disulfide bridges (Cys2-Cys8, Cys3-Cys16) and a C-terminal amide modification, contributing to its structural stability and target specificity . This peptide selectively antagonizes the α3β2 nicotinic acetylcholine receptor (nAChR) subtype, a key player in neurotransmission and neuropathic pain pathways. With a molecular weight of 1710.99 g/mol and ≥95% purity by HPLC, it is widely utilized in neuroscience research to study receptor modulation .

Properties

Molecular Formula

C67H107N23O22S4

Molecular Weight

1715.0 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C67H107N23O22S4/c1-29(2)12-35(55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(23-113)53(71)98)78-57(102)37(14-32-19-72-27-74-32)81-63(108)46(26-116)88-66(111)52(31(5)6)89-65(110)47-8-7-11-90(47)67(112)40(17-49(70)94)83-61(106)42(22-92)85-64(109)45(25-115)87-62(107)44(24-114)76-50(95)18-68/h19-20,27-31,34-47,52,91-92,113-116H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-/m0/s1

InChI Key

MLPOWHAMUPIMTC-XCQLYXDWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high throughput and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2: undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products of these reactions include the oxidized form of the peptide with disulfide bonds and various analogs with substituted amino acids .

Scientific Research Applications

Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2: has several scientific research applications:

Mechanism of Action

The peptide exerts its effects by binding to the α3β2 and β3 subunits of neuronal nicotinic acetylcholine receptors (nAChRs). This binding inhibits the receptor’s activity, preventing the influx of cations like sodium and calcium, which are essential for neuronal signaling. The inhibition of nAChRs disrupts neurotransmission, leading to the peptide’s neurotoxic effects .

Comparison with Similar Compounds

Table 1: Structural Properties of Select α-Conotoxins

Peptide Sequence Disulfide Bridges Molecular Weight (g/mol) CAS Number Purity (HPLC)
α-Conotoxin MII GCCSNPVCHLEHSNLC* 2-8, 3-16 1710.99 175735-93-0 ≥95%
α-Conotoxin AuIB GCCSYPPCFATNPDC* 2-8, 3-15 1648.84 161374-76-9 ≥90%
α-Conotoxin MI GRCCHPACGKNYSC* 2-7, 3-13 1459.60 850161-20-1 ≥98%
α-Conotoxin EI RDOCCYHPTCNMSNPQIC* 2-8, 3-16 1980.12 N/A ≥90%

C-terminal amide modification denoted by "". Data sourced from .

Table 2: Functional Comparison of α-Conotoxins

Peptide Primary Target IC50 (nM) Selectivity Over Other Subtypes Clinical Relevance
α-Conotoxin MII α3β2 nAChR 0.5–2.0 >100-fold vs. α3β4, α4β2 Neuropathic pain research
α-Conotoxin AuIB α3β4 nAChR 10–50 >50-fold vs. α3β2 Addiction studies
α-Conotoxin MI α1δγε nAChR 5–10 >200-fold vs. neuronal subtypes Muscle relaxant research
α-Conotoxin EI α3β2/α6β2 nAChR 1–5 Moderate specificity Parkinson’s disease models

Data compiled from .

Key Differentiators of α-Conotoxin MII

Target Specificity

α-Conotoxin MII exhibits exceptional selectivity for the α3β2 nAChR subtype, with minimal cross-reactivity against α3β4 or α4β2 receptors. This contrasts with α-Conotoxin AuIB, which preferentially inhibits α3β4 nAChRs, and α-Conotoxin EI, which shows dual activity at α3β2/α6β2 subtypes .

Pharmacological Potency

MII’s IC50 of 0.5–2.0 nM for α3β2 is significantly lower than AuIB’s IC50 for α3β4 (10–50 nM), underscoring its high affinity for its primary target .

Structural Determinants

The C-terminal amide and disulfide bond arrangement (Cys2-Cys8, Cys3-Cys16) in MII enhance receptor binding stability compared to MI (Cys2-Cys7, Cys3-Cys13), which lacks a C-terminal modification .

Research and Clinical Implications

In contrast, α-Conotoxin EI is being explored for Parkinson’s disease due to its activity at α6β2 subtypes .

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